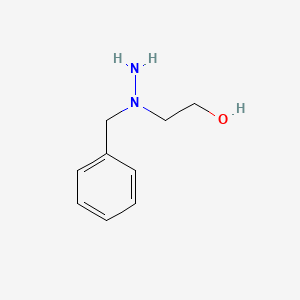![molecular formula C11H11NO2 B12975729 2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one](/img/structure/B12975729.png)
2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one is a spirocyclic compound that features a unique structural motif where an oxazolidinone ring is fused to an indene moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as a versatile intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one typically involves a multi-step process. One common method includes the reaction of indene derivatives with oxazolidinone precursors under specific conditions. For instance, the reaction between indene and oxazolidinone in the presence of a base such as sodium hydride or potassium carbonate can yield the desired spirocyclic compound. The reaction is often carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is fine-tuned to ensure scalability and cost-effectiveness. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indene or oxazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and indene derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of spirocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-2,3’-pyrazole] derivatives: These compounds share a similar spirocyclic structure but with a pyrazole ring instead of an oxazolidinone ring.
Spiro-imidazo pyridine-indene derivatives: These compounds have an imidazo pyridine ring fused to an indene moiety.
Uniqueness
2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one is unique due to its oxazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one |
InChI |
InChI=1S/C11H11NO2/c13-10-12-7-11(14-10)6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2,(H,12,13) |
InChI Key |
MCIDXQWOMGRLGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC(=O)O2)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)


![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)






![7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12975731.png)
